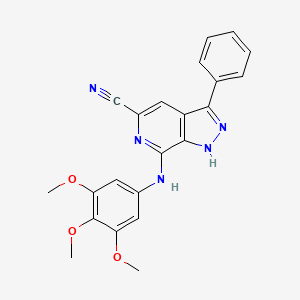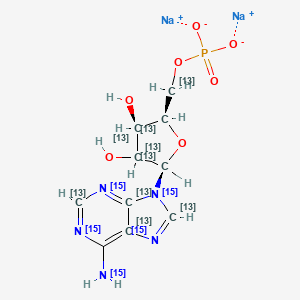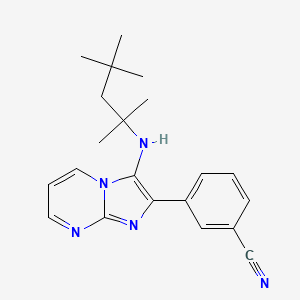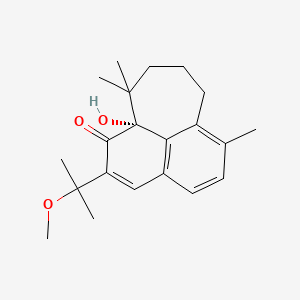
(Aminomethyl-D2)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Aminomethyl-D2)phosphonic acid is a deuterium-labeled derivative of aminomethylphosphonic acid, a compound known for its applications in various fields such as agriculture, medicine, and environmental science. The deuterium labeling is used to trace and study the compound’s behavior in different environments. This compound is a weak organic acid with a phosphonic acid group, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Aminomethyl-D2)phosphonic acid typically involves the reaction of deuterated formaldehyde with phosphorous acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Reaction of Deuterated Formaldehyde with Phosphorous Acid: This step involves the formation of an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
(Aminomethyl-D2)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted aminomethylphosphonic acids .
Scientific Research Applications
(Aminomethyl-D2)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of phosphonic acids in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of herbicides, pesticides, and water treatment chemicals
Mechanism of Action
The mechanism of action of (Aminomethyl-D2)phosphonic acid involves its interaction with various molecular targets. The compound can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can affect metabolic pathways and cellular processes. The deuterium labeling allows researchers to track the compound’s distribution and interaction within biological systems .
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acid: The non-deuterated form of the compound.
Glyphosate: A widely used herbicide that degrades into aminomethylphosphonic acid.
Phosphonomethylglycine: Another phosphonic acid derivative with similar properties.
Uniqueness
(Aminomethyl-D2)phosphonic acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking and analysis, making it a valuable tool in studies involving metabolic pathways and environmental behavior .
Properties
Molecular Formula |
CH6NO3P |
|---|---|
Molecular Weight |
113.050 g/mol |
IUPAC Name |
[amino(dideuterio)methyl]phosphonic acid |
InChI |
InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/i1D2 |
InChI Key |
MGRVRXRGTBOSHW-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])(N)P(=O)(O)O |
Canonical SMILES |
C(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



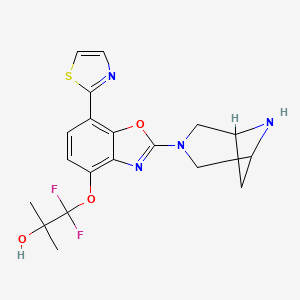
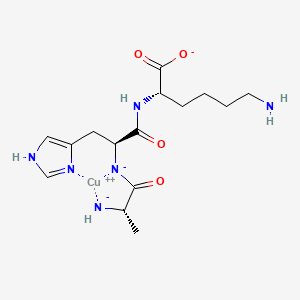
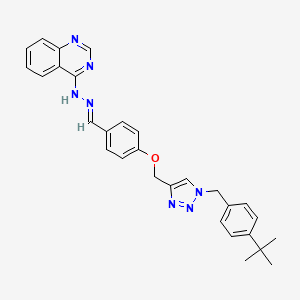
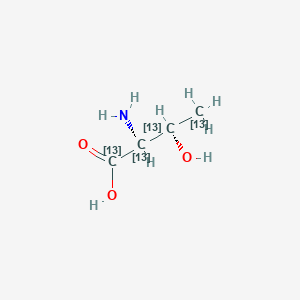
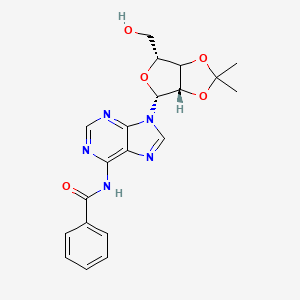

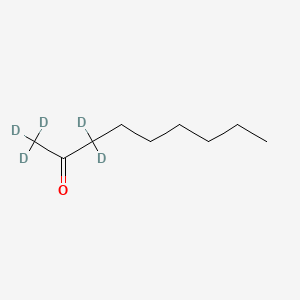
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
